molecular formula C8H5NO2S2 B6307382 5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one CAS No. 521972-99-6

5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B6307382
CAS No.: 521972-99-6
M. Wt: 211.3 g/mol
InChI Key: ISSUVJNRFWFRIV-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one, also known as 5-Furylmethylidene-2-thioxo-1,3-thiazole-4-one, is an organic compound belonging to the family of thiazoles. It is a heterocyclic compound that contains both a thiazole and a furan ring, and is an important intermediate for the synthesis of various heterocyclic compounds. It has been extensively studied for its unique properties and has been found to have potential applications in the pharmaceutical, agrochemical and biotechnological industries.

Scientific Research Applications

5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one has a number of potential applications in scientific research. It has been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as thiazole derivatives and furan derivatives. In addition, it has been used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and biotechnological compounds. Furthermore, it has been used in the synthesis of various fluorescent probes, which are useful for studying a variety of biological processes.

Mechanism of Action

The mechanism of action of 5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one is not yet fully understood. However, it is believed to involve the formation of a covalent bond between the thioamide and the nitroalkane. This covalent bond is then further stabilized by the formation of a hydrogen bond between the thioamide and the nitroalkane. The resulting product is then further stabilized by the formation of a hydrogen bond between the nitroalkane and the furan ring.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to have potential applications in the pharmaceutical and biotechnological industries. In particular, it has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been studied for its potential use as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one in laboratory experiments is its availability. It is commercially available and can be easily synthesized using the methods outlined above. Furthermore, it is relatively stable and is not easily degraded by light or heat. However, it is important to note that it is a highly reactive compound and can be hazardous if handled improperly.

Future Directions

The potential applications of 5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one are numerous and diverse. Further research is needed to explore its potential as an inhibitor of various enzymes, as well as its potential use in the synthesis of various heterocyclic compounds. In addition, further research is needed to investigate its potential as a fluorescent probe for studying various biological processes, as well as its potential use in the synthesis of various pharmaceuticals, agrochemicals, and biotechnological compounds. Finally, further research is needed to explore its potential as a drug for the treatment of various diseases.

Synthesis Methods

The synthesis of 5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one can be achieved through a variety of methods. The most common method involves the reaction of a nitroalkane with a thioacetamide derivative in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product in high yields and can be performed in a one-pot reaction. Other methods for the synthesis of this compound include the reaction of a nitroalkane with a thioamide in the presence of a base, the reaction of a nitroalkane with a thioamide in the presence of a Lewis acid, and the reaction of a nitroalkane with a thioamide in the presence of a catalyst.

Properties

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S2/c10-7-6(13-8(12)9-7)4-5-2-1-3-11-5/h1-4H,(H,9,10,12)/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSUVJNRFWFRIV-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4703-96-2
Record name 5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004703962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.